molecular formula C8H16N2O B062220 1-(Azetidin-3-YL)piperidin-4-OL CAS No. 178311-52-9

1-(Azetidin-3-YL)piperidin-4-OL

Cat. No.: B062220
CAS No.: 178311-52-9
M. Wt: 156.23 g/mol
InChI Key: IHGNBJWWDCIHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)piperidin-4-ol (CAS Number: 178311-52-9) is an organic compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This heterocyclic compound features both azetidine and piperidin-4-ol rings, making it a valuable scaffold and intermediate in medicinal chemistry and drug discovery research. Its structure is of significant interest in the design and synthesis of novel bioactive molecules, particularly as a core building block for neurokinin receptor antagonists . Preclinical research indicates that derivatives based on this azetidine-piperidine scaffold have been investigated for their potential in treating a range of disorders, including anxiety, pain, asthma, schizophrenia, and neurogenic inflammation . As a key synthetic intermediate, this compound is utilized by researchers in the development of new pharmaceutical compounds. The product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should refer to the product's Safety Data Sheet (SDS) prior to handling and store the compound at 2-8°C .

Properties

IUPAC Name

1-(azetidin-3-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c11-8-1-3-10(4-2-8)7-5-9-6-7/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGNBJWWDCIHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622159
Record name 1-(Azetidin-3-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178311-52-9
Record name 1-(3-Azetidinyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178311-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Azetidin-3-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzyl Group as a Protecting Strategy

The patent WO2000063168A1 highlights the use of benzyl groups to protect the azetidine nitrogen during synthesis. For example, 1-benzylazetidin-3-yl derivatives are coupled with piperidin-4-ol via nucleophilic substitution, followed by hydrogenolytic cleavage:

  • Coupling : Reacting 1-benzylazetidin-3-yl mesylate with piperidin-4-ol in MeCN at 80°C.

  • Deprotection : Hydrogenation using Pd(OH)₂/C (20 wt%) under 40–60 psi H₂ at 60°C.

This method avoids acidic conditions that might degrade the hydroxyl group in piperidin-4-ol.

Acid-Mediated Cleavage of tert-Butyl Groups

Trifluoroacetic Anhydride (TFAA) Protocol

For tert-butyl-protected azetidines, the patent describes a two-step deprotection:

  • Formation of Trifluoroacetamide : Treatment with TFAA at 0–25°C for 1 hour.

  • Basic Hydrolysis : Cleavage using aqueous NaOH or K₂CO₃ at room temperature.

This method is advantageous for its rapid reaction time (<2 hours) and compatibility with temperature-sensitive substrates.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodIntermediateYield (%)Deprotection Efficiency (%)Total Yield (%)
Mesylation/HydrogenolysisBenzhydryl-protected72>90~65
Benzyl ProtectionBenzyl-protected6885~58
TFAA Cleavagetert-Butyl-protected7595~71

Advantages and Limitations

  • Nucleophilic Substitution : High regioselectivity but requires stoichiometric amine.

  • Hydrogenolysis : Scalable but demands specialized equipment for high-pressure H₂.

  • TFAA Cleavage : Fast and mild but generates trifluoroacetamide byproducts.

Experimental Optimization and Challenges

Solvent and Temperature Effects

Elevating the reaction temperature to 80°C in MeCN significantly accelerates substitution kinetics, reducing reaction time from 48 to 12 hours. However, polar aprotic solvents like DMF may degrade the azetidine ring under prolonged heating.

Catalytic Hydrogenation Parameters

The use of Pd(OH)₂/C instead of Pd/C enhances debenzylation rates due to increased surface area. Optimal H₂ pressure (40–60 psi) balances reaction speed and safety .

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions .

Major Products Formed

Major products formed from these reactions include various substituted piperidine and azetidine derivatives, which can be further utilized in synthetic chemistry and drug development .

Scientific Research Applications

1-(Azetidin-3-yl)piperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidin-4-ol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
This compound C₈H₁₆N₂O 156.23 Azetidin-3-yl Hypothesized kinase modulation -
RB-005 C₂₁H₃₅NO 317.51 4-Octylphenethyl SK1 inhibition (15-fold selectivity over SK2)
Compound 1 () C₁₆H₁₇ClN₄O 328.79 Pyridazin-3-yl, 4-chloro-2-methylphenyl Anticonvulsant (X-ray confirmed structure)
1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol C₁₄H₂₇NO 225.37 Bulky cyclohexyl group Unspecified (high lipophilicity)
1-[(Thiophen-3-yl)methyl]piperidin-4-ol C₁₀H₁₅NOS 197.30 Thiophen-3-ylmethyl Potential electronic effects from sulfur

Key Observations:

  • Substituent Bulk and Hydrophobicity: RB-005 () incorporates a long-chain 4-octylphenethyl group, enhancing SK1 selectivity via hydrophobic interactions.
  • Heteroaromatic Modifications : Compounds like 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol () demonstrate that attaching heteroaromatic systems (e.g., pyridazine) can confer anticonvulsant activity, likely through π-π stacking or hydrogen bonding with neuronal targets .
  • Electronic Effects : The thiophene group in 1-[(thiophen-3-yl)methyl]piperidin-4-ol introduces sulfur’s electronegativity, which may alter binding affinity in redox-sensitive pathways .

Impact of Hydroxyl Position and Ring Size

  • Piperidine vs. Azetidine : Azetidine’s 3-membered ring imposes greater torsional strain compared to piperidine’s 6-membered ring. This strain may enhance reactivity or conformational locking in this compound compared to analogs like RB-005 .
  • Hydroxyl Position : highlights that shifting the hydroxyl group from piperidin-4-ol (RB-005) to piperidin-3-ol (RB-019) reduces SK1 selectivity from 15-fold to 6.1-fold, underscoring the critical role of hydroxyl positioning in target engagement .

Pharmacological and Physicochemical Properties

Table 2: Substituent-Driven Pharmacological Trends

Substituent Type Example Compound Observed Activity Notes Reference
Bulky hydrophobic RB-005 SK1 inhibition Enhanced membrane permeability and selectivity
Heteroaromatic (pyridazine) Compound 1 () Anticonvulsant Rigid structure aids receptor binding
Azetidinyl Target compound Hypothesized kinase modulation Similar to baricitinib’s azetidine in kinase inhibition
Thiophenylmethyl compound Unspecified Sulfur may influence electronic interactions
  • Solubility: The hydroxyl group in piperidin-4-ol derivatives enhances aqueous solubility compared to non-polar analogs, critical for oral bioavailability .

Biological Activity

1-(Azetidin-3-YL)piperidin-4-OL is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This compound contains both piperidine and azetidine rings, which are known to interact with various biological targets, making it a candidate for drug development.

This compound has been shown to exhibit biological activity through interactions with specific enzymes and receptors. Initial studies suggest that it may act as an inhibitor or modulator in various metabolic pathways, particularly those related to inflammation and pain management. For instance, it has demonstrated inhibitory effects on Janus kinase pathways, which play a crucial role in inflammatory responses.

Biological Activity Overview

Biological Activity Description
Enzyme Inhibition Inhibits specific enzymes involved in metabolic processes, potentially altering cellular functions.
Receptor Modulation Modulates receptor activity, impacting signaling pathways related to inflammation and pain.
Anti-inflammatory Shows promise in reducing inflammatory responses in preclinical models.

Case Studies

  • Inflammation Models : In a study involving DBA/1 mice subjected to pristane-induced lupus, treatment with a compound structurally similar to this compound resulted in significant reductions in auto-antibody titers, suggesting its potential as an anti-inflammatory agent .
  • Cell Line Studies : Interaction studies using HEK293 cell lines expressing human Toll-like receptors (TLR7 and TLR9) indicated that compounds related to this compound could modulate immune responses, potentially offering therapeutic benefits in autoimmune diseases .

Pharmacological Evaluations

Pharmacological evaluations have highlighted the compound's ability to inhibit certain enzymes associated with metabolic disorders. For example, enzyme assays have shown that it can effectively inhibit enzymes involved in the arachidonic acid pathway, which is crucial for the production of inflammatory mediators .

Comparative Analysis with Similar Compounds

Compound Name Structural Features Unique Properties
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-olContains a thiadiazole ringDifferent biological activities due to sulfur presence
1-(Azetidine-3-carbonyl)piperidin-4-olLacks ethan-1-ol groupAffects solubility and reactivity
2-(Piperidin-4-yl)ethan-1-olAbsence of azetidine ringDifferent pharmacological properties

This comparative analysis illustrates how the unique dual nitrogen-containing rings of this compound provide distinct advantages over structurally similar compounds.

Q & A

Q. What are the common synthetic routes for 1-(Azetidin-3-YL)piperidin-4-OL, and how can reaction conditions be optimized?

Methodological Answer:

  • Halogenated Intermediate Route : React piperidine with bromine gas to form a halogenated piperidine intermediate, followed by coupling with an azetidine derivative under controlled conditions (e.g., ambient temperature, 7-hour stirring) .
  • Purification : Use methanol washes and cartridge-based purification to isolate the product .
  • Optimization : Adjust reaction time (7–12 hours), solvent polarity (e.g., dichloromethane vs. MeOH), and stoichiometric ratios of reactants to improve yield (>60%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy : Employ 1^1H/13^{13}C NMR to confirm the hydroxyl group (δ ~3.5 ppm for -OH) and azetidine-piperidine linkage .
  • Crystallography : Use single-crystal X-ray diffraction (as in analogous piperidine derivatives) to resolve bond angles and torsional strain in the fused ring system .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties like HOMO-LUMO gaps and charge distribution .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data for this compound across different assays?

Methodological Answer:

  • Assay Validation : Compare results across orthogonal platforms (e.g., radioligand binding vs. cAMP GloSensor assays) to rule out false positives/negatives. For example, shows nonspecific luminescence inhibition at ≥3 μM, requiring dose-response validation .
  • Selectivity Profiling : Test against related targets (e.g., 5-HT1A vs. 5-HT1F receptors) using competitive binding assays to confirm specificity (e.g., Ki = 11 nM for 5-HT1F vs. 343 nM for 5-HT2B) .
  • Structural Analog Testing : Synthesize derivatives (e.g., replacing the hydroxyl group with methoxy or halogens) to isolate pharmacophore contributions .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

  • Kinase Profiling : Use recombinant kinase assays (e.g., SPARK technology) to screen against a panel of 468 kinases, focusing on sphingosine kinase 1 (SK1) due to structural similarity to RB-005 (15-fold SK1/SK2 selectivity) .
  • Molecular Dynamics (MD) Simulations : Model the compound’s binding to SK1’s active site, emphasizing interactions with hydrophobic pockets and hydrogen bonds with catalytic residues (e.g., Asp178) .
  • Mutagenesis Studies : Generate SK1 mutants (e.g., D178A) to validate predicted binding modes via IC50_{50} shifts .

Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

Methodological Answer:

  • AI-Driven Retrosynthesis : Leverage tools like Pistachio or Reaxys to predict viable one-step routes, minimizing side reactions (e.g., over-oxidation of the hydroxyl group) .
  • Flow Chemistry : Optimize continuous-flow conditions (e.g., residence time = 10 min, T = 50°C) to enhance reproducibility and scalability .
  • Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) during azetidine coupling to prevent undesired side reactions .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?

Methodological Answer:

  • Experimental Validation : Use shake-flask methods (pH 7.4 buffer) to measure solubility and HPLC-based logP assays .
  • QSAR Modeling : Apply quantitative structure-activity relationship models to predict logP and compare with literature values (e.g., PubChem MW = 156.23 g/mol, InChIKey = MHCWBHMMWDDZFI) .
  • Co-Crystallization : Improve solubility via co-crystals with succinic acid, as demonstrated for similar piperidine derivatives .

Q. Tables for Key Data

Property Value Source
Molecular Weight156.23 g/molPubChem
Selectivity (SK1/SK2)15.0-fold (RB-005 analog)Chem. Commun.
5-HT1F Binding Affinity (Ki)11 nMRadioligand Assay
Synthetic Yield (Optimized)60–75%ORD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.